4,6,7-Trimethoxy-2-nitro-1-benzofuran
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Overview
Description
4,6,7-Trimethoxy-2-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of three methoxy groups and a nitro group attached to the benzofuran core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethoxy-2-nitro-1-benzofuran typically involves the nitration of a trimethoxybenzofuran precursor. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the benzofuran ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trimethoxy-2-nitro-1-benzofuran can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4,6,7-Trimethoxy-2-amino-1-benzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives with additional functional groups.
Scientific Research Applications
4,6,7-Trimethoxy-2-nitro-1-benzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other biologically active benzofuran derivatives.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethoxy-2-nitro-1-benzofuran is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may play a role in redox reactions, while the methoxy groups could influence the compound’s binding affinity to specific proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 4,5,6-Trimethoxy-2-nitro-1-benzofuran
- 4,6,7-Trimethoxy-1-benzofuran
- 4,6,7-Trimethoxy-2-amino-1-benzofuran
Comparison: 4,6,7-Trimethoxy-2-nitro-1-benzofuran is unique due to the specific positioning of its methoxy and nitro groups. This arrangement can significantly influence its chemical reactivity and biological activity compared to other benzofuran derivatives. For example, the presence of the nitro group at the 2-position may enhance its potential as a redox-active compound, while the methoxy groups can modulate its solubility and interaction with biological targets.
Properties
CAS No. |
65162-25-6 |
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Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4,6,7-trimethoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C11H11NO6/c1-15-7-5-8(16-2)11(17-3)10-6(7)4-9(18-10)12(13)14/h4-5H,1-3H3 |
InChI Key |
NBCYLSQJAQUSGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(O2)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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